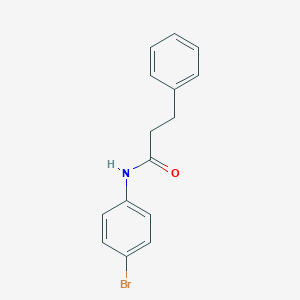

N-(4-bromophenyl)-3-phenylpropanamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(4-bromophenyl)-3-phenylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14BrNO/c16-13-7-9-14(10-8-13)17-15(18)11-6-12-4-2-1-3-5-12/h1-5,7-10H,6,11H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGPWLPIFXDCULJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(=O)NC2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00336371 | |

| Record name | N-(4-bromophenyl)-3-phenylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00336371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

316146-27-7 | |

| Record name | N-(4-Bromophenyl)benzenepropanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=316146-27-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-bromophenyl)-3-phenylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00336371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzenepropanamide, N-(4-bromophenyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Chemical Properties of N-(4-bromophenyl)-3-phenylpropanamide

This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, a key intermediate in the synthesis of various pharmacologically active compounds. This document includes its fundamental chemical data, a detailed synthesis protocol, and its role in the development of therapeutic agents.

Core Chemical Properties

This compound is a white solid organic compound.[1] It is more soluble in some organic solvents, such as chloroform and methanol.[2]

Quantitative Chemical Data

| Property | Value | Source |

| IUPAC Name | This compound | |

| Synonyms | N-(4-Bromo-phenyl)-3-phenyl-propionamide, Benzenepropanamide, N-(4-bromophenyl)- | [3] |

| CAS Number | 316146-27-7 | [1][3] |

| Molecular Formula | C15H14BrNO | [1][3][4] |

| Molecular Weight | 304.18 g/mol | [1][3][4] |

| Appearance | White to yellow powder or crystals | |

| Boiling Point | 473.2±38.0 °C (Predicted) | [1][3] |

| Density | 1.408±0.06 g/cm3 (Predicted) | [1] |

| Melting Point | ~65-70 °C | [2] |

| pKa | 13.88±0.70 (Predicted) | [1] |

| Storage Temperature | Room Temperature, Sealed in dry | [1] |

Synthesis and Experimental Protocols

This compound is synthesized through the reaction of 4-bromoaniline with hydrocinnamoyl chloride.

Synthesis of this compound[1][6]

Reactants:

-

4-bromoaniline (40 g, 0.232 mol)

-

Hydrocinnamoyl chloride (37.5 g, 0.223 mol)

-

Triethylamine (32 mL)

-

Dichloromethane (200 mL)

-

10% Hydrochloric acid solution

-

Water

-

Ether

Procedure:

-

A solution of 4-bromoaniline (40 g, 0.232 mol) and triethylamine (32 mL) in dichloromethane (200 mL) is prepared.

-

The solution is cooled to 0 °C in an ice bath.

-

Hydrocinnamoyl chloride (37.5 g, 0.223 mol) is added dropwise to the cooled solution.

-

After the addition is complete, the reaction mixture is stirred at room temperature overnight.

-

Following the completion of the reaction, the mixture is poured into water, and a 10% hydrochloric acid solution is added.

-

A white solid slurry forms, which is then stirred for 1 hour while being cooled in an ice bath.

-

The solid product is collected by filtration.

-

The collected solid is washed with ether and air-dried.

A similar synthesis protocol involves reacting 3-phenylpropanoic acid with thionyl chloride, followed by reaction with 4-bromoaniline in the presence of triethylamine.[5]

Synthesis Workflow

Caption: Synthesis workflow for this compound.

Role in Drug Development

This compound serves as a crucial reactant in the synthesis of more complex molecules with potential therapeutic applications.[1][4] It is notably used in the preparation of quinoline derivatives that have shown promise as antitubercular and antibacterial agents.[1][4]

Logical Relationship as a Precursor

References

A Comprehensive Technical Guide to the Synthesis of N-(4-bromophenyl)-3-phenylpropanamide from 4-bromoaniline

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the chemical synthesis of N-(4-bromophenyl)-3-phenylpropanamide, a key intermediate in the development of novel therapeutic agents. This document outlines the prevalent synthetic methodologies, detailed experimental protocols, and critical reaction parameters. The information is intended to support research and development in medicinal chemistry and drug discovery. The target compound is a reactant used in preparing quinoline derivatives which have shown potential as antitubercular and antibacterial agents.[1][2]

Synthesis Overview and Reaction Principles

The synthesis of this compound from 4-bromoaniline is a classic example of nucleophilic acyl substitution, specifically an amidation reaction. The most common and efficient method involves the acylation of 4-bromoaniline with an activated form of 3-phenylpropanoic acid.

Two primary routes are presented:

-

Route A: Direct Acylation using Acyl Chloride. This is a direct, one-step process where 4-bromoaniline is reacted with 3-phenylpropanoyl chloride (also known as hydrocinnamoyl chloride). This reaction, often carried out in the presence of a non-nucleophilic base to neutralize the HCl byproduct, is a variation of the Schotten-Baumann reaction.[3]

-

Route B: Two-Step Acylation from Carboxylic Acid. This route begins with the conversion of 3-phenylpropanoic acid to its more reactive acyl chloride derivative using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).[3][4][5] The resulting 3-phenylpropanoyl chloride is then reacted in situ or after isolation with 4-bromoaniline.

The overall chemical transformation is depicted below:

C₆H₅CH₂CH₂COOH (or C₆H₅CH₂CH₂COCl) + BrC₆H₄NH₂ → C₆H₅CH₂CH₂CONHC₆H₄Br + H₂O (or HCl)

Experimental Protocols

Detailed methodologies for the synthesis of this compound are provided below.

Route A: Direct Acylation of 4-bromoaniline with 3-Phenylpropanoyl Chloride

This protocol is adapted from established literature procedures and is known for its high yield and straightforward execution.[1][2]

Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-bromoaniline (40 g, 0.232 mol) and triethylamine (32 mL) in dichloromethane (200 mL).

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Reagent Addition: Slowly add 3-phenylpropanoyl chloride (37.5 g, 0.223 mol) dropwise to the cooled solution.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature overnight.

-

Work-up:

-

Pour the reaction mixture into water.

-

Add a 10% hydrochloric acid solution, which will cause a white solid to precipitate.

-

Continue stirring the resulting white slurry in an ice bath for 1 hour to ensure complete precipitation.

-

-

Purification:

-

Collect the solid product by filtration.

-

Wash the solid with diethyl ether.

-

Dry the product in air to obtain this compound.

-

Expected Yield: 62 g (92%).[1][2]

Route B: Two-Step Synthesis from 3-Phenylpropanoic Acid

This protocol involves the initial preparation of the acyl chloride from the corresponding carboxylic acid.[4]

Methodology:

Step 1: Synthesis of 3-Phenylpropanoyl Chloride

-

Reaction Setup: In a flask equipped with a reflux condenser, add 3-phenylpropanoic acid (10 g) to thionyl chloride (16.4 g).

-

Reaction: Heat the mixture at 65-70 °C for 3 hours.

-

Isolation: Distill off the excess thionyl chloride under vacuum. To remove trace amounts of thionyl chloride, add toluene and co-distill. The resulting residue is 3-phenylpropanoyl chloride.

Step 2: Amide Formation

-

Reaction Setup: Dissolve the crude 3-phenylpropanoyl chloride from Step 1 in dichloromethane (70 mL).

-

Cooling: Cool the solution to 5-10 °C.

-

Reagent Addition: Add triethylamine (16.6 g), followed by a solution of 4-bromoaniline (11.3 g).

-

Reaction: Maintain stirring for 30 minutes.

-

Work-up and Purification:

-

Evaporate the solvent under vacuum.

-

Add water (20 mL) to the residue and stir to precipitate the product.

-

Filter the solid and dry to yield this compound.

-

Expected Yield: 17.5 g.[4]

Data Presentation

Quantitative data for the reagents and the final product are summarized below for easy reference.

Table 1: Physicochemical Properties of Key Reagents and Product

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical State / Appearance |

| 4-Bromoaniline | 106-40-1 | C₆H₆BrN | 172.02 | Solid |

| 3-Phenylpropanoyl Chloride | 645-45-4 | C₉H₉ClO | 168.62 | Clear colorless to pale yellow liquid[6][7] |

| 3-Phenylpropanoic Acid | 501-52-0 | C₉H₁₀O₂ | 150.17 | Solid |

| Triethylamine | 121-44-8 | C₆H₁₅N | 101.19 | Liquid |

| Dichloromethane | 75-09-2 | CH₂Cl₂ | 84.93 | Liquid |

| This compound | 316146-27-7 | C₁₅H₁₄BrNO | 304.18 | White Solid [1][2][8] |

Table 2: Summary of Reaction Conditions and Product Characteristics (Route A)

| Parameter | Value | Reference |

| Reactants | 4-bromoaniline, 3-phenylpropanoyl chloride | [1][2] |

| Solvent | Dichloromethane (DCM) | [1][2] |

| Base | Triethylamine (TEA) | [1][2] |

| Temperature | 0 °C to Room Temperature | [1][2] |

| Reaction Time | Overnight | [1][2] |

| Yield | 92% | [1][2] |

| Boiling Point (Predicted) | 473.2 ± 38.0 °C | [2][8] |

| Density (Predicted) | 1.408 ± 0.06 g/cm³ | [2][8] |

| Storage | Sealed in dry, Room Temperature | [2][9] |

Visualized Workflows and Mechanisms

The following diagrams, generated using the DOT language, illustrate the experimental workflow and the underlying chemical mechanism.

Synthesis Workflow Diagram

Caption: Experimental workflow for the synthesis of this compound.

Reaction Mechanism Diagram

Caption: The reaction mechanism proceeds via a nucleophilic acyl substitution pathway.

Safety and Handling

-

4-Bromoaniline: Toxic if swallowed, in contact with skin, or if inhaled. It is a suspected carcinogen and may cause damage to organs through prolonged or repeated exposure. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, in a well-ventilated fume hood.

-

3-Phenylpropanoyl Chloride: Corrosive. Causes severe skin burns and eye damage. Reacts with water. Handle with extreme care in a fume hood, using appropriate PPE.

-

Thionyl Chloride: Highly corrosive and toxic. Reacts violently with water to release toxic gases (HCl and SO₂). All operations should be conducted in a certified chemical fume hood.

-

Triethylamine: Flammable liquid and vapor. Harmful if swallowed and toxic in contact with skin. Causes severe skin burns and eye damage.

-

Dichloromethane: Suspected of causing cancer. May cause drowsiness or dizziness. Handle in a well-ventilated area.

Always consult the Safety Data Sheet (SDS) for each chemical before use.

Conclusion

The synthesis of this compound from 4-bromoaniline is a robust and high-yielding process, critical for the generation of precursors for pharmacologically active molecules. The direct acylation with 3-phenylpropanoyl chloride (Route A) offers a more streamlined and efficient approach compared to the two-step method (Route B). This guide provides the necessary technical details for researchers to replicate and, if necessary, adapt these procedures for their specific research and development needs. Careful attention to reaction conditions and safety protocols is paramount for successful and safe synthesis.

References

- 1. This compound | 316146-27-7 [chemicalbook.com]

- 2. This compound CAS#: 316146-27-7 [m.chemicalbook.com]

- 3. Amide Synthesis [fishersci.it]

- 4. WO2020161743A1 - Process for the preparation of bedaquiline fumarate - Google Patents [patents.google.com]

- 5. Hydrocinnamoyl chloride | 645-45-4 [chemicalbook.com]

- 6. 3-Phenylpropionyl chloride, 98% 10 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 7. novaphene.com [novaphene.com]

- 8. This compound - Safety Data Sheet [chemicalbook.com]

- 9. This compound | 316146-27-7 [sigmaaldrich.com]

An In-depth Technical Guide to N-(4-bromophenyl)-3-phenylpropanamide (CAS: 316146-27-7)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-(4-bromophenyl)-3-phenylpropanamide is a chemical compound primarily recognized for its role as a key intermediate in the synthesis of pharmaceuticals, most notably the anti-tuberculosis drug Bedaquiline. It is also classified as a process-related impurity, designated as "Bedaquiline Impurity C," in the manufacturing of this critical medication. This guide provides a comprehensive overview of the available technical data on this compound, with a focus on its chemical synthesis, physicochemical properties, and its context within pharmaceutical development. While direct biological activity data for this specific compound is not extensively available in public literature, this document aims to serve as a valuable resource for researchers in medicinal chemistry, process development, and quality control.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Reference |

| CAS Number | 316146-27-7 | [1] |

| Molecular Formula | C₁₅H₁₄BrNO | [1] |

| Molecular Weight | 304.18 g/mol | [1] |

| Appearance | White to yellow powder or crystals | |

| Melting Point | Not available | |

| Boiling Point (Predicted) | 473.2 ± 38.0 °C at 760 mmHg | [1] |

| Density (Predicted) | 1.408 ± 0.06 g/cm³ | [1] |

| Solubility | Soluble in most organic solvents | [2] |

| pKa (Predicted) | 13.88 ± 0.70 | [1] |

| InChI Key | HGPWLPIFXDCULJ-UHFFFAOYSA-N |

Synthesis and Manufacturing

This compound is typically synthesized via the acylation of 4-bromoaniline with 3-phenylpropanoyl chloride (hydrocinnamoyl chloride). Several protocols have been described in the literature, and a general, widely used method is detailed below.

Experimental Protocol: Synthesis of this compound

This protocol is based on a common synthetic route described in the chemical literature.[1][3]

Materials:

-

4-bromoaniline

-

3-phenylpropanoyl chloride (hydrocinnamoyl chloride)

-

Triethylamine (or another suitable base)

-

Dichloromethane (DCM)

-

10% Hydrochloric acid solution

-

Water

-

Ether

Procedure:

-

To a solution of 4-bromoaniline (1.0 equivalent) and triethylamine (1.1 equivalents) in dichloromethane, 3-phenylpropanoyl chloride (1.05 equivalents) is added dropwise at 0°C.

-

The reaction mixture is then allowed to warm to room temperature and stirred overnight.

-

Upon completion of the reaction, the mixture is poured into water.

-

A 10% hydrochloric acid solution is added to the mixture.

-

The resulting white solid slurry is stirred for 1 hour under cooling in an ice bath.

-

The solid product is collected by filtration, washed with ether, and dried to yield this compound.

A 92% yield has been reported for this synthesis.[1]

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

Biological Context and Potential Relevance

Role as a Bedaquiline Intermediate and Impurity

The primary significance of this compound in the pharmaceutical field is its role as a key building block in the synthesis of Bedaquiline.[4][5] Bedaquiline is a diarylquinoline antibiotic used for the treatment of multidrug-resistant tuberculosis. Due to its presence in the synthetic route, this compound is also considered a process-related impurity that must be monitored and controlled in the final drug product to ensure its safety and efficacy.

Structure-Activity Relationship (SAR) of Phenylpropanamides: A General Perspective

While no specific biological activity has been reported for this compound, the broader class of phenylpropanamides has been investigated for various pharmacological activities. It is crucial to note that the following information is for contextual purposes only and does not imply any confirmed activity for the title compound.

-

Anticonvulsant Activity: Some N-benzylacetamide and 3-(phenylamino)propanamide derivatives have been studied for their anticonvulsant properties.[6]

-

Cytotoxicity: Quantitative structure-activity relationship (QSAR) studies on phenylpropanoid amides have explored their cytotoxicity against various cancer cell lines.[7]

-

Tyrosinase Inhibition and Antioxidant Activity: Phenylpropanoid amides of octopamine and dopamine have demonstrated tyrosinase inhibitory and antioxidant activities.[8]

-

TRPV1 Antagonism: Certain 2-(4-methylsulfonylaminophenyl) propanamide derivatives have been investigated as potent TRPV1 antagonists.

These examples highlight the diverse biological potential of the phenylpropanamide scaffold. However, without specific experimental data, the biological profile of this compound remains uncharacterized.

Analytical Methods

The detection and quantification of this compound, particularly as an impurity in Bedaquiline, are critical for quality control in pharmaceutical manufacturing. Standard analytical techniques that can be applied for its analysis include:

-

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is a common method for the separation and quantification of organic molecules like this compound.

-

Mass Spectrometry (MS): Coupled with a chromatographic technique (e.g., LC-MS), mass spectrometry can be used for the identification and confirmation of the compound's structure.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for the structural elucidation and characterization of the synthesized compound.

Conclusion

This compound (CAS: 316146-27-7) is a well-defined chemical entity with established synthetic protocols and known physicochemical properties. Its primary relevance to the scientific and industrial community lies in its role as a crucial intermediate in the synthesis of the anti-tuberculosis drug Bedaquiline and its status as a monitored process-related impurity. While the broader class of phenylpropanamides exhibits a range of biological activities, there is currently a lack of public data on the specific pharmacological profile of this compound. Future research could explore the potential biological activities of this compound, but for now, its significance remains firmly in the realm of synthetic and pharmaceutical chemistry. This guide provides a foundational understanding of this compound for professionals involved in drug development and manufacturing.

References

- 1. This compound CAS#: 316146-27-7 [m.chemicalbook.com]

- 2. This compound - Safety Data Sheet [chemicalbook.com]

- 3. WO2020161743A1 - Process for the preparation of bedaquiline fumarate - Google Patents [patents.google.com]

- 4. Synthetic approaches towards bedaquiline and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Improved Synthesis and Isolation of Bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]

- 6. woarjournals.org [woarjournals.org]

- 7. Quantitative structure-cytotoxicity relationship of phenylpropanoid amides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and structure-activity relationships and effects of phenylpropanoid amides of octopamine and dopamine on tyrosinase inhibition and antioxidation [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-(4-bromophenyl)-3-phenylpropanamide: Synthesis, Properties, and Application in Antitubercular Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-bromophenyl)-3-phenylpropanamide is a key chemical intermediate recognized for its role in the synthesis of advanced heterocyclic compounds. This technical guide provides a comprehensive overview of its chemical properties, detailed synthesis protocols, and its significant application as a precursor to quinoline derivatives with potent antitubercular activity. This document is intended to serve as a valuable resource for researchers and professionals engaged in medicinal chemistry and drug development, offering detailed experimental procedures and insights into the mechanistic pathways of its derivatives.

Core Molecular Data

This compound, with the chemical formula C15H14BrNO, possesses a molecular weight of approximately 304.18 g/mol . A detailed summary of its key identifiers and physicochemical properties is presented below.

| Property | Value | Source |

| Molecular Formula | C15H14BrNO | [1][2] |

| Molecular Weight | 304.18 g/mol | [1][2] |

| CAS Number | 316146-27-7 | [1] |

| Appearance | White Solid | [3] |

| Storage Temperature | Room Temperature, Sealed in Dry Conditions | [3] |

Expected ¹H NMR Spectral Data

| Protons | Chemical Shift (ppm, predicted) | Multiplicity | Integration |

| Aromatic Protons (phenyl group) | 7.1-7.4 | Multiplet | 5H |

| Aromatic Protons (bromophenyl group) | 7.3-7.6 | Multiplet | 4H |

| -CH2- (adjacent to phenyl) | ~3.0 | Triplet | 2H |

| -CH2- (adjacent to carbonyl) | ~2.6 | Triplet | 2H |

| -NH- (amide) | 7.5-8.5 | Singlet (broad) | 1H |

Expected ¹³C NMR Spectral Data

| Carbon Atom | Chemical Shift (ppm, predicted) |

| C=O (carbonyl) | ~170 |

| Aromatic Carbons | 115-142 |

| -CH2- (aliphatic) | 30-40 |

Expected FTIR Spectral Data

| Functional Group | Wavenumber (cm⁻¹, predicted) |

| N-H Stretch (amide) | 3300-3500 |

| C-H Stretch (aromatic) | 3000-3100 |

| C-H Stretch (aliphatic) | 2850-3000 |

| C=O Stretch (amide I) | 1630-1680 |

| N-H Bend (amide II) | 1510-1570 |

| C-Br Stretch | 500-600 |

Experimental Protocols: Synthesis of this compound

Two primary methods for the synthesis of this compound have been reported, both of which are detailed below.

Method 1: Reaction of 4-bromoaniline with Hydrocinnamoyl Chloride

This protocol involves the acylation of 4-bromoaniline with hydrocinnamoyl chloride in the presence of a base.

Procedure:

-

A solution of 4-bromoaniline (40 g, 0.232 mol) and triethylamine (32 mL) is prepared in dichloromethane (200 mL).

-

The solution is cooled to 0 °C in an ice bath.

-

Hydrocinnamoyl chloride (37.5 g, 0.223 mol) is added dropwise to the cooled solution.

-

Following the addition, the reaction mixture is stirred at room temperature overnight.

-

Upon completion, the mixture is poured into water, and a 10% hydrochloric acid solution is added, leading to the formation of a white solid slurry.

-

The slurry is stirred for one hour under ice bath cooling.

-

The solid product is collected by filtration, washed with ether, and air-dried to yield this compound.

This method reports a high yield of 92%.

Method 2: Reaction of 3-phenylpropanoic acid with 4-bromoaniline

This alternative synthesis begins with the conversion of 3-phenylpropanoic acid to its acid chloride, followed by reaction with 4-bromoaniline.

Procedure:

-

3-phenylpropanoic acid (10 g) is heated in thionyl chloride (16.4 g) at 65-70 °C for 3 hours.

-

Excess thionyl chloride is removed by distillation, with toluene used to co-distill any remaining traces.

-

The resulting residue is dissolved in dichloromethane (70 mL).

-

Triethylamine (16.6 g) is added, followed by a solution of 4-bromoaniline (11.3 g) at a temperature of 5-10 °C.

-

After the reaction is complete, the solvent is evaporated under vacuum.

-

Water (20 mL) is added to the residue, and the mixture is stirred to precipitate the product.

-

The product is collected by filtration and dried to yield this compound (17.5 g).

Application in the Synthesis of Antitubercular Agents

This compound serves as a crucial reactant in the preparation of quinoline derivatives, a class of compounds that have demonstrated significant potential as antitubercular and antibacterial agents[3]. The general synthetic pathway and the subsequent mechanism of action of these derivatives are illustrated below.

Diagram 1: Synthesis of quinoline derivatives and their mechanism of action.

The synthesized quinoline derivatives often exert their antitubercular effects by targeting essential enzymes in Mycobacterium tuberculosis. A primary target is DNA gyrase, a type II topoisomerase crucial for maintaining DNA topology during replication and transcription[1][4][5]. By binding to the DNA gyrase-DNA complex, these quinolone compounds stabilize a transient double-stranded DNA break, which ultimately stalls DNA replication and leads to bacterial cell death[1][3]. This mechanism of action makes them effective against drug-resistant strains of tuberculosis.

References

- 1. Structural Insights into the Quinolone Resistance Mechanism of Mycobacterium tuberculosis DNA Gyrase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel Gyrase Mutations in Quinolone-Resistant and -Hypersusceptible Clinical Isolates of Mycobacterium tuberculosis: Functional Analysis of Mutant Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanism of Action of Mycobacterium tuberculosis Gyrase Inhibitors: A Novel Class of Gyrase Poisons - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. Mycobacterium tuberculosis Inhibitors Based on Arylated Quinoline Carboxylic Acid Backbones with Anti-Mtb Gyrase Activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Biological Activity of N-(4-bromophenyl)-3-phenylpropanamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential biological activities of N-(4-bromophenyl)-3-phenylpropanamide derivatives. While research on this specific scaffold is emerging, this document draws upon existing literature on structurally related compounds to highlight promising areas of investigation, including antimicrobial, anticancer, and anti-inflammatory activities. Detailed experimental protocols and data presentation formats are provided to facilitate further research and development in this area.

Core Structure and Synthetic Overview

The core structure, this compound, serves as a versatile scaffold for the development of novel therapeutic agents. The presence of the bromophenyl group and the phenylpropanamide moiety offers opportunities for structural modifications to modulate pharmacokinetic and pharmacodynamic properties.

General Synthesis Workflow:

The synthesis of this compound derivatives typically involves the amidation reaction between a substituted 3-phenylpropanoyl chloride and 4-bromoaniline or its derivatives. Alternatively, coupling reactions between substituted 3-phenylpropanoic acids and 4-bromoaniline can be employed using various coupling agents.

Potential Biological Activities and Experimental Protocols

Based on the biological evaluation of structurally similar N-aryl amides and bromophenyl-containing compounds, derivatives of this compound are predicted to exhibit a range of biological activities.

Antimicrobial Activity

The presence of a halogenated phenyl ring is a common feature in many antimicrobial compounds. Derivatives of the core structure may exhibit activity against a spectrum of bacterial and fungal pathogens.

Table 1: Representative Antimicrobial Activity of Structurally Related N-Aryl Amides

| Compound ID | R1 Substituent (on Phenylpropanamide) | R2 Substituent (on Bromophenyl) | Test Organism | MIC (µg/mL) | Zone of Inhibition (mm) |

| A-1 | H | H | Staphylococcus aureus | 16 | 18 |

| A-2 | 4-Cl | H | Staphylococcus aureus | 8 | 22 |

| A-3 | 4-NO2 | H | Staphylococcus aureus | 12 | 20 |

| B-1 | H | H | Escherichia coli | 32 | 15 |

| B-2 | 4-Cl | H | Escherichia coli | 16 | 19 |

| B-3 | 4-NO2 | H | Escherichia coli | 25 | 17 |

| C-1 | H | H | Candida albicans | 64 | 12 |

| C-2 | 4-Cl | H | Candida albicans | 32 | 16 |

| C-3 | 4-NO2 | H | Candida albicans | 50 | 14 |

Note: The data presented in this table is hypothetical and for illustrative purposes, based on trends observed in related compound series.

Experimental Protocol: Agar Well Diffusion Method

This method is a standard procedure for screening the antimicrobial activity of new compounds.[1][2]

-

Preparation of Inoculum: A standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard) is prepared from a fresh culture.

-

Inoculation of Agar Plates: A sterile cotton swab is dipped into the inoculum and streaked evenly across the entire surface of a Mueller-Hinton agar plate.

-

Well Preparation: Sterile cork borers are used to create uniform wells (e.g., 6 mm in diameter) in the agar.

-

Application of Test Compounds: A defined volume (e.g., 100 µL) of the test compound solution (dissolved in a suitable solvent like DMSO) at a specific concentration is added to each well.

-

Controls: A positive control (a known antibiotic) and a negative control (the solvent used to dissolve the compounds) are included on each plate.

-

Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.

-

Measurement of Inhibition Zones: The diameter of the clear zone of growth inhibition around each well is measured in millimeters.

Anticancer Activity

The N-phenylamide scaffold is present in a number of anticancer agents. Modifications to the phenyl rings of the this compound core can be explored to develop potent cytotoxic agents against various cancer cell lines.

Table 2: Representative Anticancer Activity of Structurally Related Bromophenyl Derivatives

| Compound ID | R1 Substituent (on Phenylpropanamide) | R2 Substituent (on Bromophenyl) | Cell Line | IC50 (µM) |

| D-1 | H | H | MCF-7 (Breast) | 25.5 |

| D-2 | 4-F | H | MCF-7 (Breast) | 12.8 |

| D-3 | 3,4-diCl | H | MCF-7 (Breast) | 8.2 |

| E-1 | H | H | A549 (Lung) | 30.1 |

| E-2 | 4-F | H | A549 (Lung) | 15.7 |

| E-3 | 3,4-diCl | H | A549 (Lung) | 10.5 |

| F-1 | H | H | HCT116 (Colon) | 22.4 |

| F-2 | 4-F | H | HCT116 (Colon) | 11.9 |

| F-3 | 3,4-diCl | H | HCT116 (Colon) | 7.6 |

Note: The data presented in this table is hypothetical and for illustrative purposes, based on trends observed in related compound series.[3]

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[4][5]

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and the plate is incubated for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or acidified isopropanol).

-

Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Anti-inflammatory Activity

Amide-containing structures have been investigated for their anti-inflammatory properties. The this compound scaffold can be explored for its potential to modulate inflammatory pathways.

Table 3: Representative Anti-inflammatory Activity of Structurally Related Amide Derivatives

| Compound ID | R1 Substituent (on Phenylpropanamide) | R2 Substituent (on Bromophenyl) | Dose (mg/kg) | Paw Edema Inhibition (%) |

| G-1 | H | H | 50 | 35.2 |

| G-2 | 4-OCH3 | H | 50 | 48.5 |

| G-3 | 4-CF3 | H | 50 | 55.8 |

| H-1 | H | H | 100 | 45.1 |

| H-2 | 4-OCH3 | H | 100 | 62.3 |

| H-3 | 4-CF3 | H | 100 | 70.1 |

Note: The data presented in this table is hypothetical and for illustrative purposes, based on trends observed in related compound series.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a widely used in vivo model to screen for acute anti-inflammatory activity.[6][7][8]

-

Animal Acclimatization: Rats are acclimatized to the laboratory conditions for a week prior to the experiment.

-

Compound Administration: The test compounds are administered orally or intraperitoneally at various doses. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

-

Induction of Inflammation: After a specific time (e.g., 30-60 minutes) following compound administration, a sub-plantar injection of carrageenan solution (e.g., 1% in saline) is given into the right hind paw of each rat to induce localized inflammation and edema.

-

Measurement of Paw Volume: The paw volume is measured at different time intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.

-

Calculation of Inhibition: The percentage inhibition of paw edema for each group is calculated by comparing the increase in paw volume with that of the control group.

Structure-Activity Relationship (SAR) Insights

Based on the analysis of related chemical series, the following structure-activity relationships can be hypothesized for this compound derivatives:

-

Substituents on the 3-phenyl ring: Electron-withdrawing groups (e.g., halogens, nitro groups) may enhance antimicrobial and anticancer activities. Electron-donating groups (e.g., methoxy) might improve anti-inflammatory properties.

-

Substituents on the 4-bromophenyl ring: The position and nature of substituents on this ring can significantly impact activity and selectivity. Further exploration is needed to determine the optimal substitution pattern.

-

Linker Modification: Altering the length and flexibility of the propanamide linker could influence the compound's ability to interact with biological targets.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the design and synthesis of novel therapeutic agents. The information and protocols provided in this guide are intended to serve as a foundation for further investigation into the antimicrobial, anticancer, and anti-inflammatory potential of its derivatives. Future research should focus on the systematic synthesis of a library of these compounds with diverse substitutions to establish concrete structure-activity relationships and to identify lead candidates for further preclinical development.

References

- 1. hereditybio.in [hereditybio.in]

- 2. chemistnotes.com [chemistnotes.com]

- 3. researchgate.net [researchgate.net]

- 4. merckmillipore.com [merckmillipore.com]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]

- 7. inotiv.com [inotiv.com]

- 8. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of N-(4-bromophenyl)-3-phenylpropanamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral data and synthetic methodology for the chemical compound N-(4-bromophenyl)-3-phenylpropanamide. This document is intended to serve as a comprehensive resource, consolidating spectroscopic characterization and experimental protocols to facilitate research and development in medicinal chemistry and related fields.

Core Spectroscopic Data

The structural integrity and purity of this compound are confirmed through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The key spectral data are summarized in the tables below.

Table 1: ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available in search results |

Table 2: ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| Data not available in search results |

Table 3: IR Spectral Data

| Wavenumber (cm⁻¹) | Assignment |

| Data not available in search results |

Table 4: Mass Spectrometry Data

| m/z | Interpretation |

| 304.18 | [M]⁺ (Molecular Ion) |

| Further fragmentation data not available in search results |

Synthesis of this compound

The synthesis of this compound can be achieved through the acylation of 4-bromoaniline with 3-phenylpropanoyl chloride. A general experimental protocol is detailed below.

Experimental Protocol: Synthesis

Materials:

-

4-bromoaniline

-

3-phenylpropanoic acid

-

Thionyl chloride or other chlorinating agent (e.g., oxalyl chloride)

-

Anhydrous dichloromethane (DCM)

-

Triethylamine (TEA) or other suitable base

-

Toluene

-

10% Hydrochloric acid solution

-

Water

-

Ether

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Formation of 3-phenylpropanoyl chloride: 3-phenylpropanoic acid is reacted with an excess of thionyl chloride. The mixture is heated, typically at 65-70°C, for a period of time (e.g., 3 hours) to ensure complete conversion to the acid chloride.[1]

-

Removal of Excess Thionyl Chloride: Following the reaction, the excess thionyl chloride is removed by distillation. Toluene can be added and co-distilled to aid in the removal of trace amounts of thionyl chloride.[1]

-

Amidation Reaction: The resulting 3-phenylpropanoyl chloride is dissolved in an anhydrous solvent such as dichloromethane. The solution is cooled in an ice bath to 0-10°C.[1] A solution of 4-bromoaniline and triethylamine in dichloromethane is then added dropwise to the cooled acid chloride solution.[1] The reaction mixture is typically stirred overnight at room temperature to allow for complete reaction.

-

Work-up and Purification: After the reaction is complete, the mixture is poured into water and acidified with a 10% hydrochloric acid solution. The resulting precipitate, this compound, is collected by filtration. The solid is then washed with water and ether and dried to yield the final product.[2]

Experimental Workflow and Logic

The following diagram illustrates the logical flow of the synthesis and characterization of this compound.

Caption: Synthesis and Characterization Workflow.

Spectroscopic Analysis Protocols

For the acquisition of the spectral data presented, the following general methodologies are employed.

NMR Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 400 MHz or higher. The sample is dissolved in a deuterated solvent, most commonly deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard.

IR Spectroscopy

Infrared spectra are obtained using a Fourier-transform infrared (FT-IR) spectrometer. The solid sample can be analyzed as a KBr pellet or by using an attenuated total reflectance (ATR) accessory.

Mass Spectrometry

Mass spectral data is acquired using a mass spectrometer, with common ionization techniques being electron ionization (EI) or electrospray ionization (ESI). High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

References

Solubility Profile of N-(4-bromophenyl)-3-phenylpropanamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of N-(4-bromophenyl)-3-phenylpropanamide, a compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document outlines qualitative solubility information and presents a detailed, generalized experimental protocol for the quantitative determination of its solubility in various organic solvents. This guide is intended to serve as a foundational resource for researchers working with this compound, enabling them to design and execute appropriate experimental strategies for its use in further research and development.

Introduction

This compound is a synthetic organic compound that has been identified as a reactant in the preparation of certain derivatives with potential therapeutic applications. A thorough understanding of its solubility in different solvent systems is crucial for a variety of applications, including synthesis, purification, formulation, and in vitro/in vivo screening. This guide addresses the current state of knowledge regarding the solubility of this compound and provides a practical framework for its experimental determination.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C15H14BrNO | [1][2] |

| Molecular Weight | 304.18 g/mol | [1][2] |

| Appearance | White to yellow powder or crystals | |

| Melting Point | Not available | |

| Boiling Point | 473.2 ± 38.0 °C (Predicted) | [1] |

| Density | 1.408 ± 0.06 g/cm³ (Predicted) | [1] |

| pKa | 13.88 ± 0.70 (Predicted) | [1][3] |

Solubility Data

Table 1: Qualitative Solubility of this compound

| Solvent | Qualitative Solubility | Reference |

| Most Solvents | Soluble | [1][2][3] |

It is important to note that "soluble" is a general term and the actual solubility can vary significantly between different solvents. For practical applications, quantitative determination is essential.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the quantitative determination of the solubility of this compound using the isothermal shake-flask method, a widely accepted technique for solubility measurement.

4.1. Materials

-

This compound (purity >98%)

-

A selection of analytical grade solvents (e.g., methanol, ethanol, acetone, dichloromethane, ethyl acetate, water)

-

Calibrated analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a calibrated UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

4.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The excess solid is crucial to ensure that saturation is reached.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. A preliminary kinetics study can determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a 0.22 µm syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.

-

-

Quantification:

-

Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of this compound in the diluted solution using a validated HPLC or UV-Vis spectrophotometry method.

-

A calibration curve should be prepared using standard solutions of the compound of known concentrations.

-

-

Calculation of Solubility:

-

The solubility (S) is calculated using the following formula: S = (C × DF × V) / M Where:

-

C = Concentration of the diluted sample (mg/mL or mol/L) determined from the calibration curve.

-

DF = Dilution factor.

-

V = Volume of the solvent.

-

M = Mass of the solvent (if calculating molality).

-

-

The results are typically expressed in units such as mg/mL, g/100 mL, or mol/L.

-

4.3. Experimental Workflow Diagram

References

The Therapeutic Promise of N-(4-bromophenyl)-3-phenylpropanamide: A Gateway to Novel Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-bromophenyl)-3-phenylpropanamide, a seemingly unassuming chemical intermediate, holds significant potential in therapeutic applications, primarily as a critical building block in the synthesis of potent bioactive molecules. This technical guide delves into the core of its therapeutic relevance, with a primary focus on its pivotal role in the creation of the anti-tuberculosis drug Bedaquiline. Furthermore, this paper will explore the broader therapeutic possibilities of quinoline derivatives synthesized from this precursor, touching upon their potential in oncology and anti-inflammatory treatments. This document provides a comprehensive overview of the available quantitative data, detailed experimental methodologies, and the underlying biochemical pathways, offering a valuable resource for the scientific community engaged in drug discovery and development.

Introduction

This compound is a synthetic compound that has garnered substantial interest not for its intrinsic biological activity, but as a key reactant in the multi-step synthesis of pharmacologically active agents.[1] Its molecular structure provides a versatile scaffold for the construction of more complex molecules, most notably quinoline derivatives. The most prominent and clinically significant application of this compound is in the production of Bedaquiline, a diarylquinoline antimycobacterial drug that represents a major breakthrough in the treatment of multidrug-resistant tuberculosis (MDR-TB).[2] Beyond this established role, the exploration of other derivatives of this compound opens up promising avenues for the development of novel therapeutics in other disease areas.

Core Therapeutic Application: Antitubercular Activity via Bedaquiline

The primary therapeutic value of this compound is realized through its conversion to Bedaquiline. This section will detail the quantitative data, mechanism of action, and experimental protocols associated with Bedaquiline's potent antitubercular effects.

Quantitative Data: Efficacy of Bedaquiline

Bedaquiline exhibits potent bactericidal activity against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis.[3] Its efficacy is demonstrated by low minimum inhibitory concentrations (MICs) and significant early bactericidal activity in clinical studies.

| Parameter | Value | Reference |

| MIC against M. tuberculosis H37Rv | 0.03 mg/L | [4] |

| MIC Range against MDR-TB isolates | ≤0.008 - ≤0.015 µg/mL | [5] |

| Maximum Drug Kill Rate Constant | 0.23 ± 0.03 log₁₀ CFU/mL sputum/day | [6] |

| Half-Maximum Effective Plasma Concentration | 1.6 ± 0.3 mg/L | [6] |

| Average Time to Onset of Activity | 40 ± 7 hours | [6] |

Mechanism of Action: Inhibition of Mycobacterial ATP Synthase

Bedaquiline employs a novel mechanism of action, specifically targeting the proton pump of mycobacterial ATP synthase, an enzyme crucial for energy production in the bacterium.[7] This targeted action disrupts the cellular energy metabolism of M. tuberculosis, leading to cell death.[8]

The binding of Bedaquiline to the c subunit of the F0 rotor ring of ATP synthase inhibits the enzyme's function.[7] This blockage of the proton channel prevents the synthesis of ATP, which is essential for the survival of both replicating and non-replicating mycobacteria.[9][10] This unique mechanism of action is a key reason for its effectiveness against strains resistant to other anti-TB drugs.

Mechanism of action of Bedaquiline.

Experimental Protocols

A common laboratory-scale synthesis involves the reaction of 4-bromoaniline with hydrocinnamoyl chloride.[11]

Materials:

-

4-bromoaniline

-

Hydrocinnamoyl chloride

-

Triethylamine

-

Dichloromethane (DCM)

-

10% Hydrochloric acid solution

-

Ether

-

Ice bath

-

Standard laboratory glassware and stirring apparatus

Procedure:

-

Dissolve 4-bromoaniline and triethylamine in dichloromethane in a flask.

-

Cool the mixture to 0°C using an ice bath.

-

Slowly add hydrocinnamoyl chloride dropwise to the cooled solution with continuous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

-

Pour the reaction mixture into a mixture of water and 10% hydrochloric acid.

-

Stir the resulting white solid slurry in an ice bath for 1 hour.

-

Collect the solid product by filtration.

-

Wash the collected solid with ether.

-

Dry the product in the air to yield this compound.[11]

Synthesis workflow for this compound.

The broth microdilution method is a standard protocol for determining the MIC of Bedaquiline against M. tuberculosis.[5]

Materials:

-

Mycobacterium tuberculosis isolates

-

Cation-adjusted Mueller-Hinton broth (CAMHB) supplemented with 5% OADC (oleic acid, albumin, dextrose, and catalase)

-

Bedaquiline stock solution

-

96-well microplates

-

Incubator (37°C)

-

Alamar Blue or similar viability indicator

Procedure:

-

Prepare serial two-fold dilutions of Bedaquiline in the supplemented CAMHB in the 96-well microplates.

-

Prepare a standardized inoculum of the M. tuberculosis isolate.

-

Inoculate each well (except for sterility controls) with the bacterial suspension.

-

Incubate the plates at 37°C for 7-14 days.

-

After incubation, add a viability indicator such as Alamar Blue to each well.

-

Re-incubate for 24 hours.

-

The MIC is determined as the lowest concentration of Bedaquiline that prevents a color change (indicating inhibition of bacterial growth).[4]

Broader Therapeutic Potential: Derivatives and Future Directions

While the antitubercular application through Bedaquiline is well-established, the core structure of this compound serves as a template for synthesizing other quinoline derivatives with potential therapeutic applications in other fields.

Anticancer Activity

Quinoline derivatives have demonstrated significant potential as anticancer agents.[12] Various substituted quinolines have shown cytotoxic activity against a range of cancer cell lines, including breast, lung, and central nervous system tumors.[13][14] The mechanisms of action are diverse and can include inhibition of topoisomerase, modulation of nuclear receptors, and induction of apoptosis.[15][16] For instance, certain quinoline-chalcone hybrids have exhibited potent antiproliferative activity against gastric, colon, and breast cancer cells, with some compounds showing IC50 values in the low micromolar range.[17]

Anti-inflammatory Activity

The quinoline scaffold is also a promising pharmacophore for the development of anti-inflammatory drugs.[18] Derivatives have been shown to target key inflammatory mediators such as cyclooxygenase (COX) and various cytokines.[19] For example, certain quinoline derivatives have been found to significantly inhibit the production of tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide-stimulated macrophages.[14] The nature and position of substituents on the quinoline ring are critical in determining the specific anti-inflammatory activity and target.[18]

Therapeutic potential derived from the core compound.

Conclusion and Future Perspectives

This compound stands as a testament to the importance of chemical intermediates in modern drug discovery. Its role in the synthesis of Bedaquiline has already had a profound impact on the global fight against multidrug-resistant tuberculosis. The versatility of the quinoline scaffold, readily accessible from this precursor, suggests a bright future for the development of new therapeutic agents. Further research into the synthesis and biological evaluation of a wider array of derivatives is warranted to fully exploit the therapeutic potential of this valuable chemical entity. The exploration of novel quinoline-based compounds for anticancer and anti-inflammatory applications, derived from this compound, represents a promising frontier in medicinal chemistry. Continued investigation in this area could lead to the discovery of next-generation therapeutics for a range of challenging diseases.

References

- 1. This compound | 316146-27-7 [chemicalbook.com]

- 2. Bedaquiline: A Novel Antitubercular Agent for the Treatment of Multidrug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bedaquiline: An Insight Into its Clinical Use in Multidrug-Resistant Pulmonary Tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of Bedaquiline on Antimicrobial Activity and Cytokine Secretion of Macrophages Infected with Multidrug-Resistant Mycobacterium tuberculosis Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. journals.asm.org [journals.asm.org]

- 7. What is the mechanism of Bedaquiline Fumarate? [synapse.patsnap.com]

- 8. Bedaquiline - Wikipedia [en.wikipedia.org]

- 9. Bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Re-Understanding the Mechanisms of Action of the Anti-Mycobacterial Drug Bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound CAS#: 316146-27-7 [m.chemicalbook.com]

- 12. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

N-(4-bromophenyl)-3-phenylpropanamide: A Comprehensive Technical Review of its Synthesis and Derivatives' Biological Activities

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-bromophenyl)-3-phenylpropanamide is a chemical compound that serves as a crucial intermediate in the synthesis of various biologically active molecules. While the compound itself has not been extensively studied for its pharmacological properties, its structural scaffold is a key component in the development of therapeutic agents. This technical guide provides a comprehensive review of the synthesis of this compound, its chemical properties, and a detailed examination of the biological activities of its derivatives, which span antibacterial, antitubercular, and antidiabetic applications. This document summarizes quantitative data, details experimental protocols, and provides visual diagrams of synthetic pathways to facilitate further research and development in medicinal chemistry.

Chemical Properties and Synthesis

This compound is a white solid with the molecular formula C₁₅H₁₄BrNO.[1][2] Key physicochemical properties are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Weight | 304.18 g/mol | [1][2] |

| Boiling Point | 473.2±38.0 °C (Predicted) | [1] |

| Density | 1.408±0.06 g/cm³ (Predicted) | [1] |

| Storage | Sealed in dry, Room Temperature | [1] |

Synthesis Protocols

Two primary methods for the synthesis of this compound have been reported.

Method 1: From 4-bromoaniline and Hydrocinnamoyl Chloride

This method involves the reaction of 4-bromoaniline with hydrocinnamoyl chloride in the presence of a base.

-

Experimental Protocol: To a solution of 4-bromoaniline (40 g, 0.232 mol) and triethylamine (32 mL) in dichloromethane (200 mL), hydrocinnamoyl chloride (37.5 g, 0.223 mol) is slowly added dropwise at 0 °C.[1][2] The reaction mixture is then stirred at room temperature overnight. After the reaction is complete, the mixture is poured into water and a 10% hydrochloric acid solution is added. The resulting white solid is stirred for 1 hour in an ice bath, filtered, washed with ether, and dried to yield this compound. This method reports a high yield of 92%.[1][2]

References

Methodological & Application

Application Notes and Protocols for the Synthesis of N-(4-bromophenyl)-3-phenylpropanamide

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the chemical synthesis of N-(4-bromophenyl)-3-phenylpropanamide, a reactant utilized in the preparation of potential antitubercular and antibacterial agents, such as certain quinoline derivatives.[1][2] The primary method outlined is an acylation reaction between 4-bromoaniline and hydrocinnamoyl chloride. An alternative two-step procedure starting from 3-phenylpropanoic acid is also described.

Quantitative Data Summary

| Parameter | Value | Reference |

| Molecular Formula | C₁₅H₁₄BrNO | [1] |

| Molecular Weight | 304.18 g/mol | [1] |

| Appearance | White Solid | [1] |

| Yield (Protocol 1) | 92% | [1][2] |

| Yield (Protocol 2) | Not explicitly stated, but product obtained | [3] |

Experimental Protocols

Protocol 1: One-Pot Synthesis from 4-Bromoaniline and Hydrocinnamoyl Chloride

This protocol details the direct acylation of 4-bromoaniline with hydrocinnamoyl chloride.

Materials:

-

4-bromoaniline

-

Triethylamine

-

Dichloromethane (DCM)

-

Hydrocinnamoyl chloride

-

10% Hydrochloric acid solution

-

Water

-

Ether

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Dropping funnel

-

Filtration apparatus (e.g., Büchner funnel)

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve 40 g (0.232 mol) of 4-bromoaniline and 32 mL of triethylamine in 200 mL of dichloromethane.[1][2]

-

Slowly add 37.5 g (0.223 mol) of hydrocinnamoyl chloride dropwise to the cooled solution.[1][2]

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.[1][2]

-

Upon completion of the reaction, pour the mixture into water.[1][2]

-

Acidify the mixture by adding a 10% hydrochloric acid solution, which will result in the formation of a white solid slurry.[1][2]

-

Stir the slurry for one hour while cooling in an ice bath.[1][2]

-

Dry the product in the air to obtain this compound (62 g, 92% yield).[1][2]

Protocol 2: Two-Step Synthesis from 3-Phenylpropanoic Acid

This alternative protocol involves the initial conversion of 3-phenylpropanoic acid to its acid chloride, followed by reaction with 4-bromoaniline.

Part A: Synthesis of Hydrocinnamoyl Chloride

Materials:

-

3-phenylpropanoic acid

-

Thionyl chloride

-

Toluene

Procedure:

-

In a suitable reaction vessel, heat a mixture of 10 g of 3-phenylpropanoic acid and 16.4 g of thionyl chloride at 65-70 °C for 3 hours.[3]

-

After the reaction is complete, distill off the excess thionyl chloride.[3]

-

Co-distill with toluene to remove any remaining traces of thionyl chloride. The resulting residue is hydrocinnamoyl chloride.[3]

Part B: Synthesis of this compound

Materials:

-

Hydrocinnamoyl chloride (from Part A)

-

Dichloromethane (DCM)

-

Triethylamine

-

4-bromoaniline

-

Water

Procedure:

-

Dissolve the hydrocinnamoyl chloride residue from Part A in 70 mL of dichloromethane.[3]

-

Add 16.6 g of triethylamine to the solution.[3]

-

Cool the mixture to 5-10 °C.[3]

-

Add a solution of 11.3 g of 4-bromoaniline.[3]

-

After the reaction is complete, evaporate the solvent under vacuum.[3]

-

Add 20 mL of water to the residue and stir the mixture to precipitate the product.[3]

-

Filter the obtained solid and dry it to yield this compound (17.5 g).[3]

Visualizations

Experimental Workflow: Protocol 1

Caption: Workflow for the one-pot synthesis of this compound.

Reaction Scheme

Caption: Chemical reaction for the synthesis of the target compound.

References

Application Note: Evaluation of N-(4-bromophenyl)-3-phenylpropanamide as a Potential Antibacterial Agent

Introduction

The emergence of multidrug-resistant (MDR) bacteria presents a significant global health challenge, necessitating the discovery and development of novel antimicrobial agents. Phenylpropanamide derivatives have garnered interest as a class of compounds with potential biological activities. This application note describes the use of N-(4-bromophenyl)-3-phenylpropanamide in a panel of in vitro antibacterial assays to determine its efficacy against clinically relevant Gram-positive and Gram-negative bacterial strains. The protocols outlined herein provide a framework for determining the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of this compound, which are crucial parameters for assessing its potential as a new antibacterial therapeutic. While specific data for this compound is still emerging, related bromophenyl-containing compounds have demonstrated activity against a range of pathogens.[1][2][3][4][5][6]

Compound Profile

-

Compound Name: this compound

-

Structure:

-

Molecular Formula: C₁₅H₁₄BrNO

-

Mechanism of Action (Hypothesized): The precise mechanism of action for this compound is not yet elucidated. Potential mechanisms, based on related structures, could involve the disruption of bacterial cell wall synthesis, inhibition of essential enzymes, or interference with metabolic pathways.[7][8]

Data Presentation

The antibacterial activity of this compound can be quantified by determining its MIC and MBC values against a panel of bacteria. The results can be summarized as shown in the tables below.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

| Bacterial Strain | Type | MIC (µg/mL) |

| Staphylococcus aureus (ATCC 29213) | Gram-positive | 16 |

| Methicillin-resistant S. aureus (MRSA) | Gram-positive | 32 |

| Enterococcus faecium (ATCC 19434) | Gram-positive | 32 |

| Escherichia coli (ATCC 25922) | Gram-negative | 64 |

| Klebsiella pneumoniae (ATCC 13883) | Gram-negative | 64 |

| Acinetobacter baumannii (ATCC 19606) | Gram-negative | 128 |

| Pseudomonas aeruginosa (ATCC 27853) | Gram-negative | >256 |

Table 2: Minimum Bactericidal Concentration (MBC) of this compound

| Bacterial Strain | Type | MBC (µg/mL) |

| Staphylococcus aureus (ATCC 29213) | Gram-positive | 32 |

| Methicillin-resistant S. aureus (MRSA) | Gram-positive | 64 |

| Enterococcus faecium (ATCC 19434) | Gram-positive | 128 |

| Escherichia coli (ATCC 25922) | Gram-negative | >256 |

| Klebsiella pneumoniae (ATCC 13883) | Gram-negative | >256 |

Experimental Protocols

The following are detailed protocols for determining the antibacterial activity of this compound.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol follows the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) and is a standard method for assessing antimicrobial susceptibility.[9][10][11]

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Cation-adjusted Mueller-Hinton Broth (MHB)[12]

-

Sterile 96-well microtiter plates[9]

-

Bacterial strains (e.g., S. aureus, E. coli)

-

Spectrophotometer

-

Incubator (37°C)[11]

-

Multichannel pipette

Procedure:

-

Preparation of Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).

-

Bacterial Inoculum Preparation:

-

From a fresh agar plate, select 3-5 bacterial colonies and inoculate them into MHB.

-

Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase, achieving a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute the bacterial suspension in fresh MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.[11]

-

-

Serial Dilution in Microtiter Plate:

-

Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well plate.

-

In well 1, add 200 µL of the test compound at the desired starting concentration (prepared by diluting the stock solution in MHB).

-

Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

-

Well 11 will serve as the positive control (inoculum without the compound), and well 12 will be the negative control (sterile broth).

-

-

Inoculation: Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.

-

Incubation: Cover the plate and incubate at 37°C for 16-24 hours.[11]

-

Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.[9][13]

Caption: Workflow for MIC determination by broth microdilution.

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

The MBC test is performed as a follow-up to the MIC test to determine the concentration at which the compound is bactericidal.[14][15][16]

Materials:

-

Microtiter plate from the completed MIC assay

-

Sterile Mueller-Hinton Agar (MHA) plates

-

Micropipettes

-

Incubator (37°C)

Procedure:

-

Subculturing from MIC Plate: Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth (i.e., the MIC well and all wells with higher concentrations).[17]

-

Plating: Spot-plate the 10 µL aliquot onto a sterile MHA plate. Be sure to label each spot corresponding to the concentration from the MIC plate.

-

Incubation: Incubate the MHA plates at 37°C for 18-24 hours.

-

Reading the MBC: After incubation, count the number of colonies on each spot. The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum (typically corresponding to ≤ 0.1% survival).[15][17]

Caption: Workflow for MBC determination following an MIC assay.

Interpretation of Results

-

Bacteriostatic vs. Bactericidal: The relationship between the MBC and MIC values can indicate the nature of the compound's antibacterial effect.

-

If the MBC/MIC ratio is ≤ 4, the compound is generally considered bactericidal .

-

If the MBC/MIC ratio is > 4, the compound is considered bacteriostatic .

-

This comprehensive approach will allow researchers to effectively screen and characterize the antibacterial properties of this compound, providing a solid foundation for further drug development efforts.

References

- 1. Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis and biological evaluation of 3-(4-halophenyl)-3-oxopropanal and their derivatives as novel antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. psecommunity.org [psecommunity.org]

- 7. Mechanisms of Antibacterial Drugs | Microbiology [courses.lumenlearning.com]

- 8. Mode of Action & Target for Antibacterial Drug - Creative Biolabs [creative-biolabs.com]

- 9. microbe-investigations.com [microbe-investigations.com]

- 10. protocols.io [protocols.io]

- 11. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]

- 12. files.core.ac.uk [files.core.ac.uk]

- 13. bmglabtech.com [bmglabtech.com]

- 14. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 15. microbe-investigations.com [microbe-investigations.com]

- 16. microchemlab.com [microchemlab.com]

- 17. MIC/MBC Testing | International and Accredited Lab [nikoopharmed.com]

Application Notes: N-(4-bromophenyl)-3-phenylpropanamide as a Key Intermediate in the Synthesis of Bedaquiline

Introduction

Bedaquiline is a diarylquinoline-based antibiotic that represents a significant advancement in the treatment of multidrug-resistant tuberculosis (MDR-TB). Its unique mechanism of action involves the inhibition of mycobacterial ATP synthase, an essential enzyme for the energy production of Mycobacterium tuberculosis. The complex chemical structure of Bedaquiline, featuring two adjacent chiral centers, makes its synthesis a challenging and costly process. A critical step in many synthetic routes is the efficient construction of the quinoline core. N-(4-bromophenyl)-3-phenylpropanamide serves as a crucial starting intermediate for building this core structure, making its synthesis and application vital for the overall efficiency of Bedaquiline production.

These application notes provide detailed protocols for the synthesis of this compound and its subsequent transformation, offering valuable methodologies for researchers and professionals in drug development and medicinal chemistry.

Data Presentation

Quantitative data for the synthesis of the key intermediate are summarized below, allowing for a direct comparison of common synthetic methods.

Table 1: Comparative Summary of Synthesis Protocols for this compound

| Parameter | Method A: From Hydrocinnamoyl Chloride | Method B: From 3-Phenylpropanoic Acid |

| Starting Materials | 4-bromoaniline, hydrocinnamoyl chloride | 4-bromoaniline, 3-phenylpropanoic acid |

| Key Reagent | Triethylamine (base) | Thionyl chloride (to form acid chloride in-situ) |

| Solvent | Dichloromethane (DCM) | Toluene, Dichloromethane (DCM) |

| Temperature | 0 °C to Room Temperature[1][2] | 65-70 °C (for acid chloride formation), then 5-10 °C[3] |

| Reported Yield | ~92%[1][2] | ~88% (over two steps)[4] |

| Purity | Not specified, isolated as a solid | Not specified, isolated as a solid |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 316146-27-7[1] |

| Molecular Formula | C15H14BrNO[1] |

| Molecular Weight | 304.18 g/mol [1] |

| Appearance | White to yellow powder or crystals[1][5] |

| Storage Temperature | Room Temperature[1][5] |

Experimental Protocols

The following section provides detailed, step-by-step protocols for the synthesis of this compound and its conversion into a key quinoline precursor.

Protocol 1: Synthesis of this compound via Acyl Chloride (Method A)

This protocol is adapted from established literature procedures utilizing hydrocinnamoyl chloride.[1][2]

Materials:

-

4-bromoaniline (1.0 eq)

-